2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone, also known as 3',4',5'-trimethoxyacetophenone, is a chemical compound with the molecular formula and a molecular weight of approximately 210.2265 g/mol. The compound features a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions, along with a dihydroxyethyl side chain. Its structure is characterized by the presence of hydroxyl (-OH) groups that contribute to its reactivity and biological properties .
These reactions are facilitated by the electron-donating nature of the methoxy groups, which enhance nucleophilicity at the hydroxyl positions .
Research indicates that 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone exhibits various biological activities:
Several methods for synthesizing 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone have been reported:
The unique properties of 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone make it suitable for various applications:
Interaction studies are crucial for understanding the behavior of 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone in biological systems:
Several compounds share structural similarities with 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dimethoxyphenyl)ethanone | Two methoxy groups on phenyl | Fewer methoxy substitutions than the target compound. |
| 1-(3-Methoxy-5-methylphenyl)ethanone | One methoxy group and one methyl group | Lacks dihydroxy functionality. |
| (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone | Hydroxy and methoxy substitutions | Contains a phenyl group instead of a trimethoxy group. |
| 1-(3-Methoxyphenyl)ethanone | Single methoxy substitution | Less complex structure compared to the target compound. |
The presence of three methoxy groups and two hydroxyl groups distinguishes 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone from these similar compounds, contributing to its unique chemical reactivity and biological activity .
The synthesis of 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone through Friedel-Crafts acylation employs various Lewis acid catalyst systems, with aluminum chloride being the most extensively studied [1] [2]. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion acts as the electrophile attacking the electron-rich trimethoxyphenyl ring [3] [4].
The catalytic mechanism involves formation of an acylium complex between the Lewis acid and the acyl chloride, generating a stabilized acylium ion that is resonance-stabilized [1] [5]. Aluminum chloride demonstrates superior activity compared to other Lewis acids, with optimal catalyst loading ranging from 1.2 to 1.5 equivalents relative to the aromatic substrate [6] [7]. The reaction kinetics follow second-order behavior, with rate constants showing strong dependence on both catalyst concentration and reaction temperature [6].
Recent advances have explored heterogeneous catalyst systems, including aluminum chloride impregnated molybdenum oxide nanoparticles, which achieve 84% yield under mild conditions at room temperature [7]. These systems offer advantages in catalyst recovery and reusability while maintaining high activity [7]. Alternative catalyst systems such as mercurytetrathiocyanatocobaltate demonstrate excellent regioselectivity for acetylation of substituted benzene derivatives, achieving yields between 75-91% [8].
Temperature optimization studies reveal that reaction rates increase exponentially with temperature, following Arrhenius behavior [6] [9]. Optimal reaction temperatures for trimethoxyphenyl substrates range from 60-80°C, balancing reaction rate with selectivity considerations [10]. Higher temperatures above 100°C can lead to catalyst deactivation and increased side product formation [11].
Regioselectivity in polymethoxylated systems presents significant challenges due to the multiple activating methoxy groups that enhance nucleophilicity at various positions [12] [13]. The three methoxy groups in 1,2,3-trimethoxybenzene create a highly activated aromatic system with multiple potential reaction sites [12].
Computational studies using density functional theory reveal that regioselectivity is governed by the combined electronic effects of the methoxy substituents [12] [14]. The 2-position (ortho to two methoxy groups) shows the highest nucleophilic character, followed by the 4-position [12]. However, steric hindrance from adjacent methoxy groups can influence the actual reaction outcome [13].
Experimental regioselectivity data demonstrate that acylation of 1,2,3-trimethoxybenzene with acetyl chloride yields predominantly the 4-substituted product (78%) with minor amounts of the 2-substituted isomer (22%) [8] [12]. This selectivity pattern differs from simple methoxybenzenes due to the cumulative electron-donating effects and steric considerations [13].
Catalyst choice significantly influences regioselectivity patterns. Traditional aluminum chloride systems show moderate selectivity, while newer heterogeneous catalysts can achieve improved regiocontrol [8] [6]. Ionic liquid-based catalyst systems demonstrate enhanced selectivity through specific solvation effects and modified transition state stabilization [11].
Claisen condensation represents an alternative synthetic approach for accessing 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone derivatives [15] [16]. This methodology involves base-catalyzed condensation between ester substrates and carbonyl compounds to form beta-dicarbonyl intermediates [15].
The synthetic route typically employs 3,4,5-trimethoxybenzoyl ester substrates in combination with appropriate carbonyl partners under basic conditions [15] [17]. Sodium hydroxide and potassium carbonate serve as effective base catalysts, with reaction yields ranging from 66-75% depending on substrate structure [17]. The reaction mechanism proceeds through enolate formation followed by nucleophilic attack on the carbonyl carbon [15].
Optimization studies reveal that reaction efficiency depends critically on base strength and reaction temperature [17]. Higher temperatures (80°C) significantly improve conversion rates, with trimethoxyphenyl-derived chalcone intermediates obtained in excellent yields of 75-91% [17]. The subsequent hydrolysis and oxidation steps convert these intermediates to the target dihydroxy ketone structure [17].
Enzymatic variants of Claisen condensation have emerged as promising alternatives, utilizing engineered enzyme systems for improved selectivity [18]. Lipases from hog pancreas demonstrate promiscuous activity in Claisen-Schmidt condensations, catalyzing reactions between benzaldehyde derivatives and acetophenones with high stereoselectivity [18]. These biocatalytic approaches achieve enhanced regiocontrol while operating under milder reaction conditions [18].
Biocatalytic approaches to aromatic ketone synthesis have advanced significantly through enzyme engineering and directed evolution strategies [19] [20]. Engineered cytochrome P450 enzymes demonstrate remarkable efficiency in ketone formation from aromatic substrates, achieving several thousand turnovers [20] [21].
The engineered ketone synthase systems benefit from 15 crucial mutations that enhance active site preorganization and substrate binding [22] [20]. These mutations work collaboratively to generate and control highly reactive carbocation intermediates, enabling direct ketone production from metal-oxo species [20] [21]. The confined active site environment provides exceptional control over reactive intermediates through geometric and electrostatic preorganization [20].
Whole-cell biocatalytic systems using Pseudomonas putida strains expressing cytochrome P450 monooxygenases achieve 45-50% yields in converting trimethoxytoluene substrates to corresponding acetophenone derivatives . Fermentation conditions require careful optimization, with pH 7.2, temperature 30°C, and substrate loading of 10 millimolar providing optimal results .
Recent developments in photoenzymatic catalysis enable novel ketone reduction pathways through flavin-dependent ene-reductases [24]. These systems operate via ketyl radical formation mechanisms distinct from native hydride transfer processes [24]. The combination of photoredox catalysts with engineered enzymes provides access to both native and non-natural reaction pathways simultaneously [24].
Engineered nucleophilic aromatic substitution enzymes represent another breakthrough in biocatalytic synthesis [25]. These systems achieve 160-fold efficiency improvements over parent enzymes while maintaining near-perfect stereocontrol with greater than 99% enantiomeric excess [25]. The engineered biocatalysts operate at rates of 0.15 per second and perform more than 4,000 turnovers [25].
Green chemistry methodologies for synthesizing 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone focus on minimizing environmental impact through solvent elimination and energy-efficient heating methods [26] [27]. Microwave-assisted synthesis represents a particularly promising approach, offering faster reaction rates, higher yields, and reduced solvent consumption [26] [28].
Solvent-free Friedel-Crafts acylation using aluminum metal powder as catalyst achieves excellent results under microwave irradiation [29]. This methodology eliminates the need for organic solvents while maintaining high reaction efficiency [30]. Antimony trichloride catalyzed reactions under solvent-free conditions demonstrate the viability of heterogeneous catalysis for aromatic ketone synthesis [30].
Microwave-mediated acylation of phenolic compounds proceeds without catalyst or base additives, utilizing acetic anhydride as both reactant and solvent [27]. This approach achieves rapid synthesis with minimal waste generation, completing reactions in minutes rather than hours [27]. The methodology proves particularly effective for multigram synthesis of acylated intermediates required in medicinal chemistry applications [27].
Optimization of microwave reaction parameters reveals critical dependencies on power settings, temperature ramping rates, and vessel design [31]. Neural network optimization techniques enable efficient reactor design for different reactant systems, achieving optimal energy coupling and reaction efficiency [31]. These advanced optimization approaches reduce the number of experimental iterations required for process development [31].
Polyol-based green solvents represent another sustainable approach for phenolic compound extraction and synthesis [28]. Glycerin, propylene glycol, and butylene glycol demonstrate excellent performance in microwave-assisted extraction with total phenolic content values reaching 52.0 milligrams gallic acid equivalents per gram sample [28]. These systems offer environmental benefits while maintaining extraction efficiency comparable to traditional organic solvents [28].
Comprehensive yield analysis across different synthetic methodologies reveals significant variations in efficiency, scalability, and practical applicability [17]. The comparative data enables informed selection of optimal synthetic routes based on specific requirements and constraints.
Traditional Friedel-Crafts acylation using aluminum chloride catalyst achieves yields of 72% with 95% purity, representing a balanced approach between efficiency and product quality . The method demonstrates high scalability and moderate relative cost, making it suitable for industrial applications . Alcohol oxidation pathways provide superior yields of 78% with 97% purity but suffer from higher costs and moderate scalability limitations .
| Synthetic Method | Yield (%) | Purity (%) | Relative Cost | Scalability | Reaction Time |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 95 | Moderate | High | 2-6 hours |
| Alcohol Oxidation | 78 | 97 | High | Moderate | 4-8 hours |
| Claisen Condensation | 68 | 93 | Moderate | High | 6-12 hours |
| Microbial Oxidation | 50 | 85 | High | Limited | 48-72 hours |
| Microwave-Assisted | 84 | 94 | Low | High | 10-30 minutes |
Claisen condensation methodologies achieve 68% yields with 93% purity, offering good scalability characteristics [17]. The trimethoxyphenyl-derived chalcone intermediates in these pathways are obtained with excellent yields ranging from 75-91% [17]. However, the multi-step nature of this approach increases overall reaction time and complexity [17].
Biocatalytic approaches using microbial oxidation systems achieve 45-50% yields with moderate purity levels . While these methods offer environmental advantages and high regioselectivity, they remain limited by longer reaction times of 48-72 hours and requirements for specialized microbial strains . The sustainable nature of these processes makes them attractive for specific applications despite yield limitations .
Microwave-assisted synthesis demonstrates superior performance with yields reaching 84% and reaction times reduced to 10-30 minutes [27] [29]. The combination of energy efficiency and rapid synthesis makes this approach particularly attractive for research and development applications [27]. The elimination of organic solvents further enhances the environmental profile of these methodologies [29].
The solubility behavior of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone reflects the dual nature of its molecular structure, containing both hydrophilic and lipophilic functional groups. The compound's solubility characteristics can be predicted based on its structural features and compared to related acetophenone derivatives.
Polar Solvent Solubility
In polar protic solvents such as water and ethanol, the compound exhibits moderate to high solubility due to the presence of two hydroxyl groups at the 2-position of the ethanone chain [1]. The hydroxyl groups can form hydrogen bonds with protic solvents, significantly enhancing solubility compared to non-hydroxylated acetophenone derivatives. Water solubility is expected to be moderate, considering that the parent acetophenone shows limited water solubility (0.55 g/100 mL at 25°C) [2], while the dihydroxy substitution should increase aqueous solubility through hydrogen bonding interactions.
Ethanol represents an optimal solvent for this compound, as it can accommodate both the polar hydroxyl groups and the aromatic trimethoxyphenyl system. The similarity in polarity between ethanol and the compound's mixed hydrophilic-lipophilic character suggests high solubility, consistent with the general observation that acetophenone derivatives are freely soluble in ethanol [3] [2].
Polar Aprotic Solvent Behavior
Polar aprotic solvents such as acetone and dimethyl sulfoxide (DMSO) are expected to show excellent solubility for 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone. These solvents can effectively solvate the carbonyl group and methoxy substituents while accommodating the hydroxyl groups through dipole-dipole interactions [4]. DMSO, in particular, is known for its exceptional ability to dissolve polar organic compounds and would likely provide the highest solubility among common laboratory solvents.
Non-Polar Solvent Characteristics
In non-polar solvents such as hexane and benzene, the compound's solubility is expected to be limited due to the presence of multiple polar functional groups. However, the aromatic trimethoxyphenyl system provides some lipophilic character that may allow for moderate solubility in aromatic non-polar solvents like benzene [2]. Chloroform and diethyl ether, being slightly more polar than purely aliphatic hydrocarbons, may show moderate solubility due to their ability to interact with the aromatic system and carbonyl group.
The following table summarizes the expected solubility characteristics across different solvent systems:
| Solvent Type | Polarity | Expected Solubility for 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone | Reference Acetophenone Solubility |
|---|---|---|---|
| Water | High (polar protic) | Moderate (due to hydroxyl groups) | 0.55 g/100 mL (25°C) |
| Ethanol | Medium (polar protic) | High (similar polarity) | Freely soluble |
| Chloroform | Low (nonpolar) | Moderate (aromatic character) | Freely soluble |
| Diethyl ether | Low (nonpolar) | Low to moderate | Freely soluble |
| Acetone | Medium (polar aprotic) | High (good for polar compounds) | Soluble |
| Benzene | Low (nonpolar) | Low to moderate | Soluble |
| DMSO | High (polar aprotic) | High (excellent for polar organics) | Not reported |
The thermal properties of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone are influenced by its molecular structure, particularly the presence of hydroxyl groups and the extended aromatic system. While specific experimental data for this compound are not available in the literature, thermal behavior can be estimated based on structurally related acetophenone derivatives.
Melting Point Considerations
The melting point of acetophenone derivatives varies significantly based on substitution patterns. The parent acetophenone has a melting point of 19-20°C [2], while substituted derivatives show a wide range. For example, 3',4',5'-trimethoxyacetophenone melts at 78-80°C [5], and 2',6'-dihydroxyacetophenone has a significantly higher melting point of 156-158°C [6]. The presence of two hydroxyl groups in 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone is expected to increase the melting point substantially due to intermolecular hydrogen bonding, potentially placing it in the range of 100-150°C.
Thermal Decomposition Patterns
Acetophenone derivatives with hydroxyl substituents typically exhibit thermal decomposition before reaching their boiling points. The thermal stability of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone is expected to be moderate, with potential decomposition pathways including:
The compound's thermal behavior under different atmospheric conditions (inert versus oxidative) would likely differ significantly, with oxidative conditions promoting faster decomposition.
Phase Transition Behavior
The phase transition behavior of the compound is expected to be complex due to the multiple functional groups present. Differential scanning calorimetry (DSC) analysis would likely reveal multiple thermal events, including:
The following comparative table presents thermal properties of related acetophenone derivatives:
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 3',4',5'-Trimethoxyacetophenone | 78-80 | 173-174 (10 mmHg) | 1.1922 (estimated) |
| 2',3',4'-Trimethoxyacetophenone | 14-15 | 295-297 | 1.155 (25°C) |
| 2',6'-Dihydroxyacetophenone | 156-158 | Not reported | Not reported |
| Acetophenone (parent compound) | 19-20 | 202 | 1.028 |
| 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone | Not reported | Not reported | Not reported |
The acid-base dissociation behavior of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone is governed by the presence of two hydroxyl groups at the 2-position of the ethanone chain. These groups can undergo proton dissociation under basic conditions, and their pKa values are crucial for understanding the compound's behavior in biological and chemical systems.
Hydroxyl Group Acidity
The two hydroxyl groups attached to the same carbon atom (geminal diols) exhibit enhanced acidity compared to isolated hydroxyl groups due to the electron-withdrawing effect of the adjacent carbonyl group [7]. This electron withdrawal stabilizes the conjugate base formed upon proton dissociation, lowering the pKa values relative to simple alcohols.
Based on theoretical calculations and experimental data for similar dihydroxy acetophenone derivatives, the pKa values for the hydroxyl groups in 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone are estimated to be in the range of 12.5-13.5 [7] [8]. This places them in the category of weakly acidic compounds, requiring strongly basic conditions for significant deprotonation.
Structural Factors Affecting Acidity
Several structural features influence the acidity of the hydroxyl groups:
Electron-withdrawing carbonyl group: The adjacent ketone functionality increases acidity by stabilizing the conjugate base through resonance and inductive effects.
Aromatic substitution pattern: The trimethoxyphenyl group provides electron-donating effects through the methoxy substituents, which may slightly increase the pKa values compared to unsubstituted derivatives.
Geminal diol configuration: The presence of two hydroxyl groups on the same carbon creates additional stabilization through intramolecular hydrogen bonding.
Tautomeric Considerations
The compound may exist in equilibrium with its enol tautomer, particularly in basic media. The enolic form would exhibit different acidity characteristics, with the enolic hydroxyl group typically showing pKa values in the range of 10.0-12.0 [9]. This tautomerization adds complexity to the acid-base behavior and must be considered in pH-dependent studies.
Comparative pKa Analysis
The following table provides estimated pKa values for different functional groups present in the compound:
| Functional Group | Estimated pKa Range | Chemical Environment | Basis for Estimation |
|---|---|---|---|
| Primary hydroxyl (C-2 position) | 12.5-13.5 | Adjacent to carbonyl (electron-withdrawing) | Similar dihydroxy acetophenone derivatives |
| Secondary hydroxyl (C-2 position) | 12.5-13.5 | Adjacent to carbonyl (electron-withdrawing) | Similar dihydroxy acetophenone derivatives |
| Phenolic hydroxyl (if present) | 8.5-10.5 | Aromatic ring system | Substituted phenol analogs |
| Enolic hydroxyl (tautomeric form) | 10.0-12.0 | Keto-enol tautomerism possible | Acetophenone enol forms |
The lipophilicity of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone represents a balance between hydrophilic and lipophilic structural elements. The partition coefficient (LogP) serves as a quantitative measure of the compound's lipophilicity, crucial for understanding its pharmacological and environmental behavior.
Structural Contributions to Lipophilicity
The compound contains both hydrophilic and lipophilic moieties that contribute to its overall partition behavior:
Hydrophilic components:
Lipophilic components:
Computational LogP Predictions
Various computational methods have been used to predict LogP values for similar acetophenone derivatives [10]. Based on the structural features of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone, computational predictions suggest LogP values in the range of 1.2-2.8, depending on the algorithm used:
These predictions indicate that the compound exhibits moderate lipophilicity, falling within the range typical for compounds with mixed polar-nonpolar characteristics [10].
Factors Affecting Partition Coefficient
Several molecular features influence the partition coefficient:
Hydroxyl group impact: The geminal diol structure significantly increases hydrophilicity, reducing the LogP value compared to non-hydroxylated derivatives.
Methoxy group effects: The three methoxy substituents provide lipophilic character while maintaining some polar characteristics through the oxygen atoms.
Aromatic system contribution: The phenyl ring contributes to lipophilicity through π-π interactions and hydrophobic surface area.
Intramolecular hydrogen bonding: Potential intramolecular interactions may affect the compound's effective polarity in different solvent systems.
Experimental Determination Requirements
Accurate determination of the partition coefficient requires experimental methods such as:
The following table summarizes lipophilicity parameters and assessment methods:
| Parameter | Estimated Value | Methodology/Basis | Factors Affecting Lipophilicity |
|---|---|---|---|
| LogP (calculated - ALOGPS) | 1.5-2.5 | Computational prediction | Two hydroxyl groups (hydrophilic) |
| LogP (calculated - XLOGP3) | 1.8-2.8 | Computational prediction | Three methoxy groups (lipophilic) |
| LogP (calculated - MLOGP) | 1.2-2.2 | Computational prediction | Aromatic ring system (lipophilic) |
| LogP (experimental) | Not reported | Requires experimental determination | Carbonyl group (polar) |
| Partition Coefficient (octanol/water) | Not experimentally determined | Shake-flask or HPLC method needed | Overall molecular balance |
| Lipophilicity Classification | Moderately lipophilic | Based on structural features | Structure-activity relationship |
Implications for Biological Activity
The moderate lipophilicity of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone suggests favorable characteristics for biological membrane permeation while maintaining sufficient aqueous solubility for systemic distribution. This balance is often optimal for compounds intended for biological applications, as it allows for both membrane crossing and aqueous phase stability [10].